![molecular formula C11H22N2O2 B3021934 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8](/img/structure/B3021934.png)
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Overview
Description
“(3R,4R)-3-(Boc-amino)-4-methylpiperidine” is a chemical compound used in scientific research. It has diverse applications ranging from drug design to organic synthesis due to its unique structural characteristics and reactivity. It is also used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(3R,4R)-3-(Boc-amino)-4-methylpiperidine” is C11H22N2O2 . It has an average mass of 214.305 Da and a monoisotopic mass of 214.168121 Da . The molecule has 2 defined stereocentres .Physical And Chemical Properties Analysis
“(3R,4R)-3-(Boc-amino)-4-methylpiperidine” has a density of 1.0±0.1 g/cm3, a boiling point of 313.4±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.5±3.0 kJ/mol, and it has a flash point of 143.4±24.8 °C . The compound has a molar refractivity of 60.1±0.4 cm3 .Scientific Research Applications
Mechanistic Insights and Chemical Synthesis
A study demonstrated the mechanism of N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, providing insights into the reactivity of related piperidine derivatives (Xue & Silverman, 2010). This understanding is crucial for designing synthetic pathways in organic chemistry.
The development of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry was achieved through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules (Schramm et al., 2010).
Synthesis of Analogues and Derivatives
Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized, serving as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. This synthesis underscores the importance of stereochemistry in the preparation of biologically relevant compounds (Grishina et al., 2011).
Reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones highlighted the preparation of 4-amino-2,6-diaryl-3-methylpiperidines, illustrating the broad applicability of piperidine derivatives in medicinal chemistry as analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).
Advanced Functionalization and Applications in Peptide Synthesis
The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids showcased the incorporation of a perfluoro-tert-butyl group for sensitive application in 19F NMR, demonstrating the strategic modification of amino acids for specialized analytical techniques (Tressler & Zondlo, 2014).
Efficient Fmoc group removal using diluted 4-methylpiperidine proposed an alternative for a less-polluting SPPS-Fmoc/tBu protocol, highlighting environmentally friendly approaches in peptide synthesis (Rodríguez et al., 2019).
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181598 | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-(Boc-amino)-4-methylpiperidine | |
CAS RN |
250275-22-0 | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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